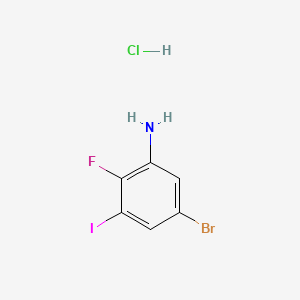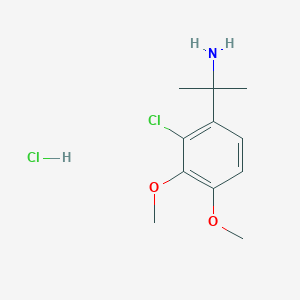
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a white solid with a characteristic odor of chlorinated benzene. This compound is widely used in chemical synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride can be synthesized through the reaction of 2-chloro-3,4-dimethoxyphenylacetone with ammonia or ethylamine. The reaction involves the following steps:
Reaction with Ammonia or Ethylamine: 2-chloro-3,4-dimethoxyphenylacetone is reacted with ammonia or ethylamine to form the corresponding amine.
Reduction: The resulting amine is then reduced using hydrogenation or borohydride reduction to yield the final product[][1].
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 2-chloro-3,4-dimethoxyphenylacetone are reacted with ammonia or ethylamine in a controlled environment.
Catalytic Reduction: The intermediate product is subjected to catalytic hydrogenation or borohydride reduction to obtain the final compound[][1].
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions[][1].
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in compounds with different functional groups replacing the chlorine atom[][1].
Applications De Recherche Scientifique
2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials[][1].
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-3,4-dimethoxyphenyl)propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, cellular metabolism, or other biological processes[][1].
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dimethoxyphenyl)propan-2-amine hydrochloride: Similar structure but lacks the chlorine atom.
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine: Similar structure but with a different carbon chain length[][1].
Propriétés
Formule moléculaire |
C11H17Cl2NO2 |
|---|---|
Poids moléculaire |
266.16 g/mol |
Nom IUPAC |
2-(2-chloro-3,4-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClNO2.ClH/c1-11(2,13)7-5-6-8(14-3)10(15-4)9(7)12;/h5-6H,13H2,1-4H3;1H |
Clé InChI |
XWBUIQDTFBNKBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C(=C(C=C1)OC)OC)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{1-[(Tert-butoxy)carbonyl]-3-(1,2-oxazol-3-yl)azetidin-3-yl}aceticacid](/img/structure/B13521196.png)
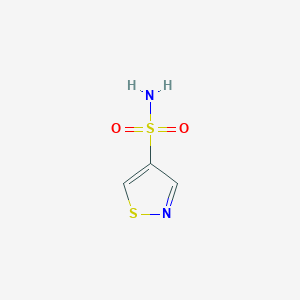

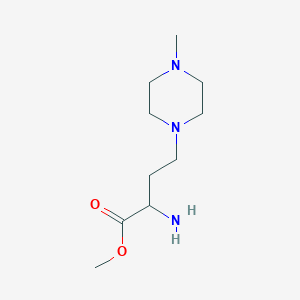
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)

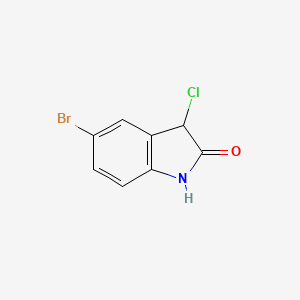
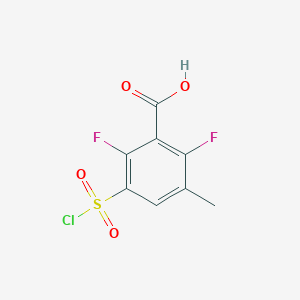
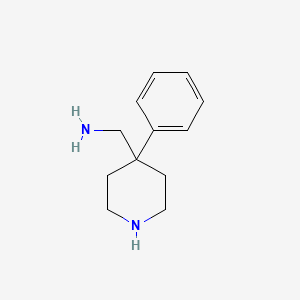
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
